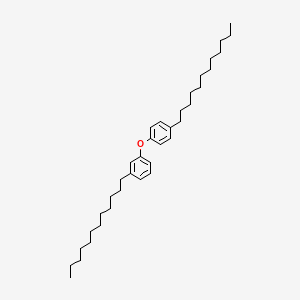![molecular formula C22H15NO4S B14476428 {[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid CAS No. 66205-35-4](/img/structure/B14476428.png)
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety attached to a pyrrolidine ring, which is further connected to a sulfanylacetic acid group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment of the Pyrene Moiety: The pyrene group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Sulfanylacetic Acid Group: The final step involves the addition of the sulfanylacetic acid group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
科学的研究の応用
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a probe in fluorescence studies due to the pyrene moiety.
Biology: The compound can be employed in the study of enzyme mechanisms and as a fluorescent marker in biological assays.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of {[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to proteins, enzymes, and nucleic acids, affecting their function.
Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, leading to specific biological effects.
類似化合物との比較
Similar Compounds
{[2,5-Dioxo-1-(phenyl)pyrrolidin-3-yl]sulfanyl}acetic acid: Similar structure but with a phenyl group instead of a pyrene moiety.
{[2,5-Dioxo-1-(naphthyl)pyrrolidin-3-yl]sulfanyl}acetic acid: Contains a naphthyl group, offering different electronic and steric properties.
Uniqueness
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid is unique due to the presence of the pyrene moiety, which imparts strong fluorescence and specific binding characteristics. This makes it particularly valuable in applications requiring fluorescence detection and molecular recognition.
特性
CAS番号 |
66205-35-4 |
|---|---|
分子式 |
C22H15NO4S |
分子量 |
389.4 g/mol |
IUPAC名 |
2-(2,5-dioxo-1-pyren-4-ylpyrrolidin-3-yl)sulfanylacetic acid |
InChI |
InChI=1S/C22H15NO4S/c24-18-10-17(28-11-19(25)26)22(27)23(18)16-9-14-5-1-3-12-7-8-13-4-2-6-15(16)21(13)20(12)14/h1-9,17H,10-11H2,(H,25,26) |
InChIキー |
OVFVWVDBWSGUTB-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



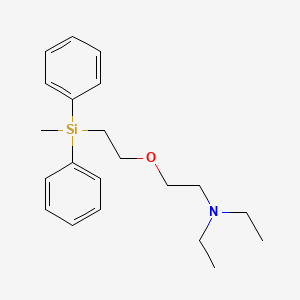
![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
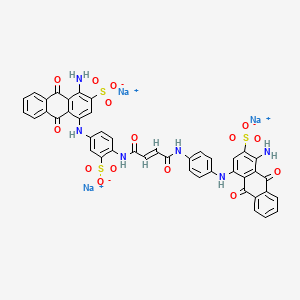
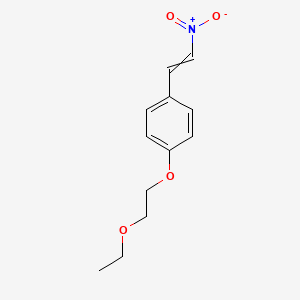


![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
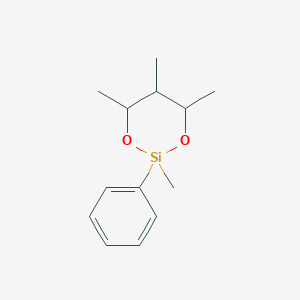

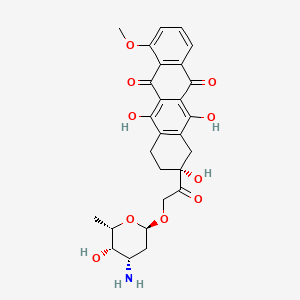
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
